molecular formula C9H14F3N3 B1419619 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine CAS No. 1048389-82-7

3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

Cat. No.: B1419619
CAS No.: 1048389-82-7
M. Wt: 221.22 g/mol
InChI Key: ULDPQKCPIAKINS-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C9H14F3N3. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Mechanism of Action

Target of Action

The primary target of 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is the Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). These receptors are novel receptor tyrosine kinases (RTKs) that regulate various cellular signaling pathways .

Mode of Action

This compound interacts with DDR1 and DDR2, inhibiting their function. This compound has shown potent inhibition of DDR2 wild-type gene with an IC50 value of 0.003 ± 0.003 µM .

Biochemical Pathways

DDR1 and DDR2 regulate various cellular signaling pathways, including cell proliferation, adhesion, migration, and matrix remodeling. Dysregulation of these receptors may lead to metastatic cancer progressions .

Result of Action

By inhibiting DDR1 and DDR2, this compound can potentially disrupt the cellular signaling pathways regulated by these receptors, thereby preventing the progression of metastatic cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine typically involves the following steps:

  • Formation of Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Introduction of Tert-Butyl Group: The tert-butyl group can be introduced using tert-butylating agents such as tert-butyl chloride in the presence of a strong base like potassium tert-butoxide.

  • Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced through nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Pyrazole-5-one derivatives.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrazole derivatives, such as 1-tert-butyl-3-methyl-1H-pyrazol-5-amine and 1-ethyl-3-methyl-1H-pyrazol-5-amine.

  • Uniqueness: The presence of the trifluoroethyl group in this compound imparts unique chemical and physical properties compared to other pyrazole derivatives. This group enhances the compound's stability and reactivity, making it suitable for various applications.

Properties

IUPAC Name

5-tert-butyl-2-(2,2,2-trifluoroethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3/c1-8(2,3)6-4-7(13)15(14-6)5-9(10,11)12/h4H,5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDPQKCPIAKINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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